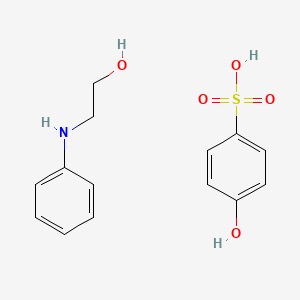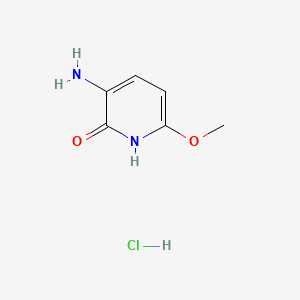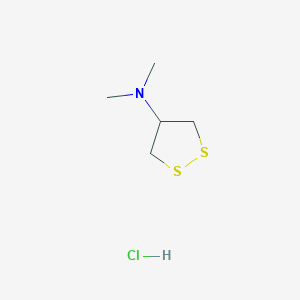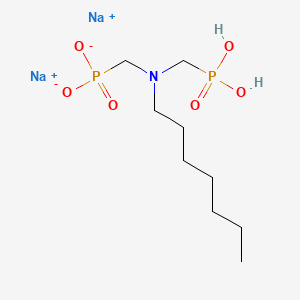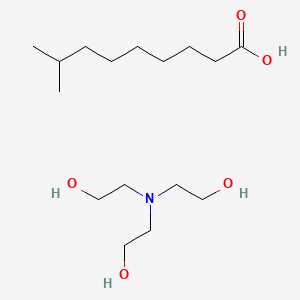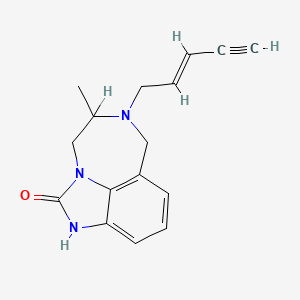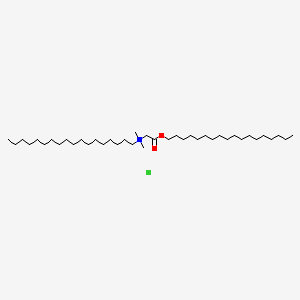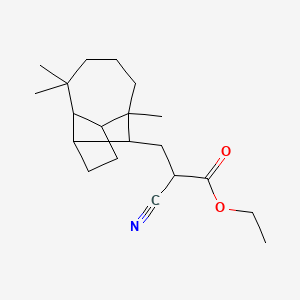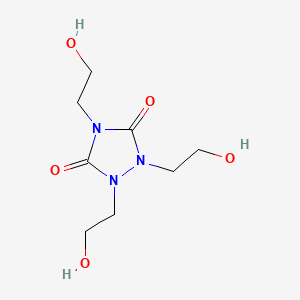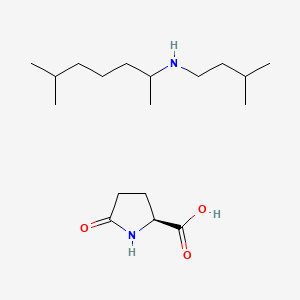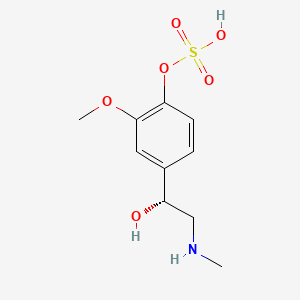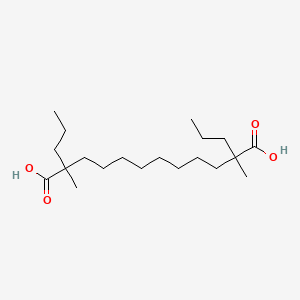
2,11-Dimethyl-2,11-dipropyldodecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,11-Dimethyl-2,11-dipropyldodecanedioic acid is a dicarboxylic acid with the molecular formula C20H38O4 and a molecular weight of 342.51 g/mol . This compound is characterized by its long carbon chain with two carboxylic acid groups at each end, and methyl and propyl substituents at the 2 and 11 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dimethyl-2,11-dipropyldodecanedioic acid can be achieved through various organic synthesis techniques. One common method involves the alkylation of a dodecanedioic acid precursor with appropriate alkyl halides under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid groups, followed by the addition of methyl and propyl halides to introduce the desired substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,11-Dimethyl-2,11-dipropyldodecanedioic acid undergoes various chemical reactions, including:
Reduction: Reduction of the carboxylic acid groups can yield primary alcohols.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,11-Dimethyl-2,11-dipropyldodecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 2,11-Dimethyl-2,11-dipropyldodecanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity and function . Additionally, the methyl and propyl substituents can modulate the compound’s hydrophobicity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: Lacks the methyl and propyl substituents, resulting in different chemical properties and reactivity.
2,11-Dimethyl-2,11-dipropyldodecanedioic acid derivatives: Compounds with variations in the substituents at the 2 and 11 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other dicarboxylic acids . This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
85018-93-5 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2,11-dimethyl-2,11-dipropyldodecanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-5-13-19(3,17(21)22)15-11-9-7-8-10-12-16-20(4,14-6-2)18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
UKRBMOSWTCWOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCCCCCCCC(C)(CCC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


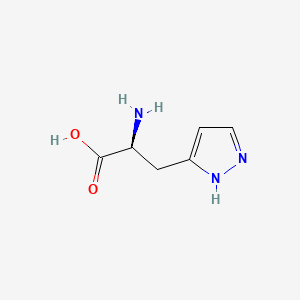
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
![6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine](/img/structure/B12692549.png)
